molecular formula C8H8BrFO B1378222 5-Bromo-2-fluoro-3-methylanisole CAS No. 1351668-20-6

5-Bromo-2-fluoro-3-methylanisole

Cat. No. B1378222
CAS RN: 1351668-20-6
M. Wt: 219.05 g/mol
InChI Key: BNLXSNQTRFKATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-3-methylanisole is a chemical compound with the molecular formula C8H8BrFO. It is also known as 5-Bromo-2-fluoro-1-methoxy-3-methyl-benzene . The compound has a molecular weight of 219.05 .

Scientific Research Applications

Synthesis of Complex Organic Molecules

One notable application of 5-Bromo-2-fluoro-3-methylanisole is in the synthesis of complex organic molecules. For instance, it has been utilized as a starting material in the total synthesis of cephanolides B and C, complex cephalotaxus diterpenoids. The synthesis involves a palladium-catalyzed cascade cyclization reaction, showcasing the compound's utility in constructing intricate molecular architectures found in natural products (Xu et al., 2018).

Material Science and Dye Synthesis

In material science, derivatives of this compound have been employed in the synthesis of black fluorane dye, an important component in thermal papers. A study demonstrated the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a related compound, in a modular microreaction system, highlighting the efficiency of using such derivatives in producing materials with specific thermal and pressure-sensitive properties (Xie et al., 2020).

Radiopharmaceutical Development

Additionally, derivatives of this compound have found applications in the development of radiopharmaceuticals. A study on the synthesis and characterization of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors, involved the use of bromo and fluoro precursors derived from similar chemical structures. This research underscores the compound's potential in advancing neuroimaging techniques and understanding neurological disorders (Siméon et al., 2012).

Chemical Spectroscopy

Research on the molecular conformation of related fluorinated anisoles through R2PI and MATI spectroscopy sheds light on the effects of substituents on molecular behavior. This research not only contributes to our understanding of molecular dynamics but also has implications for designing molecules with tailored electronic and optical properties, relevant for various technological applications (Dai et al., 2020).

properties

IUPAC Name

5-bromo-2-fluoro-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXSNQTRFKATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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